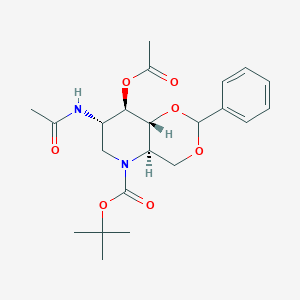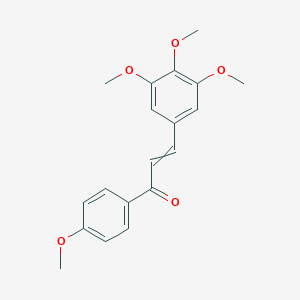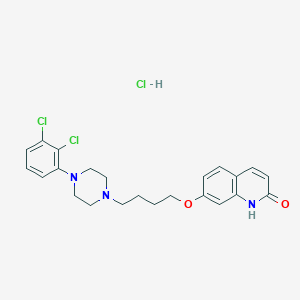
4-Hydroxyindole
Overview
Description
4-Hydroxyindole is an aromatic heterocyclic compound with the molecular formula C8H7NO. It is a derivative of indole, characterized by the presence of a hydroxyl group at the fourth position of the indole ring. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities .
Scientific Research Applications
4-Hydroxyindole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in studies related to neurotransmitter pathways and enzyme inhibition.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
4-Hydroxyindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Future Directions
There are several potential future directions for 4-Hydroxyindole. It has applications in hair dyes, polymer synthesis, and a variety of pharmaceutical and medical products with applications in diabetes, HIV, cancer, and antiviral treatments . Additionally, it has been suggested that elucidation of gene regulatory networks using time-series data may prove useful for efforts to unwire the complexities of biosynthetic pathway components based on regulatory interactions and events .
Mechanism of Action
The mechanism of action of 4-Hydroxyindole involves its interaction with various molecular targets and pathways. It can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it can modulate enzyme activity and receptor binding, influencing cellular signaling pathways. These interactions contribute to its potential therapeutic effects in treating diseases .
Similar Compounds:
Indole: The parent compound of this compound, widely studied for its biological activities.
5-Hydroxyindole: Another hydroxylated indole with similar properties but different reactivity and applications.
2-Hydroxyindole: A positional isomer with distinct chemical behavior and uses
Uniqueness: this compound is unique due to its specific hydroxylation at the fourth position, which imparts distinct chemical and biological properties. This positional specificity allows for targeted synthesis and applications in various fields, making it a valuable compound in research and industry .
Biochemical Analysis
Biochemical Properties
4-Hydroxyindole plays a significant role in biochemical reactions. It is involved in the glucouridination process by human uridine 5′-diphospho-glucuronosyltransferase . This compound interacts with enzymes, proteins, and other biomolecules, contributing to various biochemical processes .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It effectively inhibits Abeta peptide-induced amyloid fibril formation and prevents cell death induced by the peptide in culture . Furthermore, it has been shown to impair energy production by host mitochondria and disrupt the membrane potential of the mitosome, a remnant parasite mitochondrion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the biosynthesis of indoles, such as Indigo, indirubin, and indican .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, when used as an adsorbent, it exhibits enormous capacities for heavy metal ions, reaching equilibrium within approximately 5 minutes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . It can also be converted into halogenated and oxygenated derivatives .
Subcellular Localization
A flavin-dependent monooxygenase gene (ScFMO1) from Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been found to localize in the cytoplasm . This suggests that this compound might also have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Several methods have been developed for the synthesis of 4-Hydroxyindole. One common approach involves the use of 6-nitrosalicylaldehyde as a starting material. The condensation of 6-nitrosalicylaldehyde with nitromethane in alcoholic potash at 0°C yields an intermediate, which is then treated with hot acetic anhydride and sodium acetate to form acetoxystyrene. This intermediate is reduced using iron filings and acetic acid to produce 4-acetoxyindole, which is subsequently hydrolyzed with aqueous-methanolic sodium hydroxide in the presence of sodium hydrosulfite to yield this compound .
Industrial Production Methods: For industrial production, a method involving the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropane with amines has been developed. This process involves the reaction of 1,3-cyclohexanedione with a diazo compound to produce 2-diazo-1,3-cyclohexanedione, which is then reacted with styrene using a catalytic amount of rhodium acetate to form spirocyclopropane. The spirocyclopropane undergoes ring-opening cyclization with amines to yield tetrahydroindol-4(5H)-ones, which are easily converted to this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyindole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to produce indoline derivatives.
Major Products: The major products formed from these reactions include various substituted indoles, indolines, and quinones, which have significant applications in pharmaceuticals and organic synthesis .
properties
IUPAC Name |
1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMQHXUGJIAKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Record name | indol-4-ol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057696 | |
| Record name | 4-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Hydroxyindole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11164 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2380-94-1 | |
| Record name | 1H-Indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2380-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxyindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W4VD9085V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-hydroxyindole?
A1: The molecular formula of this compound is C8H7NO, and its molecular weight is 133.15 g/mol.
Q2: How can this compound be synthesized?
A: Several synthetic routes exist for this compound: * Vicarious Nucleophilic Substitution: This method utilizes substituted phenols, alkylation, hydrolysis, and cyclization to afford 4-HI. [] * Catalytic Dehydrogenation: 4-Oxo-1,5,6,7-tetrahydroindole can be dehydrogenated in the presence of a catalyst and an alcohol ether solvent. [] * Electrochemical Oxidative C-C Coupling: Electrochemical methods offer a green approach, involving the coupling of 1,3-cyclohexadione with ethyl vinyl ether, followed by ammonolysis and dehydrogenation. [] * Photochemical Synthesis: Irradiating 5-(alkoxycarbonylamino) isoquinoline 2-oxides in an aprotic solvent, followed by acid treatment, yields this compound derivatives. [] * Ring-opening Cyclization: Cyclohexane-1,3-dione-2-spirocyclopropanes react with primary amines, undergoing ring-opening cyclization to provide a precursor that can be readily converted to 4-HI. [, ] * Air Oxidation: 4-Oxo-4,5,6,7-tetrahydroindoles, synthesized from nitroalkenes and cyclohexane-1,3-diones, can undergo air oxidation to yield 4-acetoxyindoles, which are readily converted to 4-hydroxyindoles. []
Q3: What spectroscopic techniques are used to characterize this compound?
A: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed for the structural characterization of this compound and its derivatives. [, , , , ]
Q4: What is the biological significance of this compound?
A: this compound exhibits diverse biological activities: * Anti-biofilm Activity: It demonstrates potential in inhibiting biofilm formation in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, making it a promising lead for developing novel antibacterial agents. [] * Inhibition of Amyloid Fibril Formation: 4-HI potently inhibits amyloid fibril formation by the beta-amyloid polypeptide (Aβ), implicated in Alzheimer's disease, and also reduces the cytotoxic effects of aggregated Aβ. [] * Enhancement of Biofilm Formation: Interestingly, 4-HI can also enhance biofilm formation in Streptococcus mutans, a key player in dental caries, via quorum sensing pathways. []
Q5: How is this compound used in drug development?
A: 4-HI serves as a crucial building block for synthesizing various pharmaceuticals, including Pindolol, a beta-blocker used to treat hypertension. [] It is also used as a starting material for the synthesis of β3-adrenergic receptor agonists, which have therapeutic potential for various conditions. []
Q6: What are the potential applications of this compound in material science?
A: Due to its unique structure and properties, 4-HI has been explored for various material science applications: * Fluorescent Materials: Pyranoindole congeners, synthesized from 4-HI, exhibit promising fluorescence properties, including high quantum yields and large Stokes shifts, making them attractive for applications like fluorescent probes and sensors. [] * High-Performance Polymers: Indole-based poly(ether sulfones) incorporating 4-HI display high glass transition temperatures, good thermal stability, and strong photoluminescence, making them suitable for high-performance applications. [] * Aerogels for Heavy Metal Removal: 4-HIFA, an aerogel derived from 4-HI, exhibits excellent adsorption capacity for heavy metals like methylene blue, demonstrating its potential for environmental remediation. [, ]
Q7: How is this compound metabolized in humans?
A: 4-HI is a metabolite of psilocin, a hallucinogenic indole alkaloid found in certain mushrooms. Psilocin undergoes rapid metabolism to 4-HI, which is further metabolized to this compound-3-acetic acid (4-HIAA), primarily in the liver. []
Q8: What enzymes are involved in the metabolism of this compound?
A: UDP-glucuronosyltransferases (UGTs), particularly UGT1A6, play a significant role in the glucuronidation of 4-HI. This conjugation reaction facilitates its excretion from the body. [, ]
Q9: Are there any known drug interactions with this compound or its metabolic pathway?
A: Research suggests that drugs metabolized by UGT enzymes, particularly UGT1A6, may potentially interact with 4-HI or its metabolic pathway. []
Q10: Is this compound toxic?
A: While 4-HI itself hasn't been extensively studied for toxicity, its precursor, psilocin, is known to cause hallucinations and other psychoactive effects. [] Therefore, further research is needed to fully understand the toxicological profile of 4-HI.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)
![(3As,6ar)-1,3-dibenzyltetrahydro-1h-furo[3,4-d]imidazole-2,4-dione](/img/structure/B18443.png)



![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)



